molecular formula C7H4BrClF3N B14860656 2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B14860656
M. Wt: 274.46 g/mol
InChI Key: XBKBDAOTTVIMTA-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine is an organohalogen compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 6-(chloromethyl)-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrClF3N/c8-6-2-4(7(10,11)12)1-5(3-9)13-6/h1-2H,3H2

InChI Key

XBKBDAOTTVIMTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Br)C(F)(F)F

Origin of Product

United States

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